molecular formula C24H45NO6S B125550 Triethanolamine p-dodecylbenzenesulfonate CAS No. 3088-30-0

Triethanolamine p-dodecylbenzenesulfonate

Cat. No. B125550
CAS RN: 3088-30-0
M. Wt: 475.7 g/mol
InChI Key: JHWLWOYSFJIYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolamine p-dodecylbenzenesulfonate (TPS) is a type of surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized using a specific method. TPS has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of Triethanolamine p-dodecylbenzenesulfonate is based on its surfactant properties. Triethanolamine p-dodecylbenzenesulfonate has both hydrophilic and hydrophobic regions, which allows it to interact with both water-soluble and water-insoluble molecules. Triethanolamine p-dodecylbenzenesulfonate is able to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. This property makes Triethanolamine p-dodecylbenzenesulfonate an ideal surfactant for use in various scientific research applications.

Biochemical And Physiological Effects

Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. Triethanolamine p-dodecylbenzenesulfonate has also been shown to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. In addition, Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it useful in the development of anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of Triethanolamine p-dodecylbenzenesulfonate is its ability to solubilize hydrophobic molecules. This property makes it useful in a wide range of scientific research applications. Triethanolamine p-dodecylbenzenesulfonate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are some limitations to the use of Triethanolamine p-dodecylbenzenesulfonate in laboratory experiments. It can be toxic to cells at high concentrations, and its surfactant properties can interfere with some experimental techniques.

Future Directions

There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research. One area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based drug delivery systems. Triethanolamine p-dodecylbenzenesulfonate has been shown to be an effective surfactant for the preparation of liposomes and other lipid-based drug delivery systems. Another area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based antimicrobial agents. Triethanolamine p-dodecylbenzenesulfonate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents. Finally, there is interest in the development of Triethanolamine p-dodecylbenzenesulfonate-based anti-inflammatory drugs. Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Triethanolamine p-dodecylbenzenesulfonate is a water-soluble surfactant that is commonly used in scientific research. It is synthesized using a specific method and has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects, and its surfactant properties make it useful in a wide range of laboratory experiments. There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research, including the development of new drug delivery systems, antimicrobial agents, and anti-inflammatory drugs.

Synthesis Methods

Triethanolamine p-dodecylbenzenesulfonate is synthesized using a specific method that involves the reaction between p-dodecylbenzenesulfonic acid and triethanolamine. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is a white crystalline powder that is water-soluble. The synthesis of Triethanolamine p-dodecylbenzenesulfonate is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

Triethanolamine p-dodecylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments. Triethanolamine p-dodecylbenzenesulfonate is used to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. It is also used in the preparation of liposomes and other lipid-based drug delivery systems.

properties

CAS RN

3088-30-0

Product Name

Triethanolamine p-dodecylbenzenesulfonate

Molecular Formula

C24H45NO6S

Molecular Weight

475.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;4-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h13-16H,2-12H2,1H3,(H,19,20,21);8-10H,1-6H2

InChI Key

JHWLWOYSFJIYQV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

Other CAS RN

27323-41-7
67924-05-4
3088-30-0

physical_description

Liquid

Pictograms

Corrosive; Irritant

synonyms

4-Dodecyl-benzenesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_p-Dodecyl-benzenesulfonic acid compd. with 2,2’,2’’-Nitrilotriethanol;  2,2’,2’’-Nitrilotri-ethanol compd. with p-Dodecylbenzenesulfonic Scid;  2,2’,2’’-Nitrilotris-ethanol 4-Dod

Origin of Product

United States

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